molecular formula C10H7F2N3 B1369735 5-(3,5-Difluorophenyl)pyrazin-2-amine

5-(3,5-Difluorophenyl)pyrazin-2-amine

Cat. No.: B1369735
M. Wt: 207.18 g/mol
InChI Key: DPWOZNVQVBJLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Difluorophenyl)pyrazin-2-amine (CAS 438585-80-9) is a high-value, fluorinated pyrazine derivative of significant interest in medicinal chemistry and drug discovery research . This compound features a pyrazin-2-amine core substituted at the 5-position with a lipophilic and sterically hindered 3,5-difluorophenyl group. This specific molecular architecture is strategically designed to modulate key pharmacokinetic properties, notably enhancing membrane permeability and metabolic stability, which is particularly advantageous in the development of Central Nervous System (CNS) therapeutics . Its primary research application is as a versatile building block for the synthesis of more complex bioactive molecules. It is frequently investigated in the development of targeted therapies, including kinase inhibitors and antimicrobial agents . The compound's synthesis typically involves modern cross-coupling methodologies, such as Suzuki-Miyaura reactions, between halogenated pyrazine intermediates and 3,5-difluorophenyl boronic acids . When handling this compound in cellular assays, researchers are advised to include appropriate controls, such as solvent-only (e.g., DMSO) for negative controls and known inhibitors (e.g., staurosporine for kinase assays) for positive controls, while using assays like MTT to normalize for cytotoxicity . Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use . Key Specifications: • CAS Number: 438585-80-9 • Molecular Formula: C 10 H 7 F 2 N 3 • Molecular Weight: 207.18 g/mol • MDL Number: MFCD12032717 • SMILES: NC1=NC=C(C2=CC(F)=CC(F)=C2)N=C1

Properties

Molecular Formula

C10H7F2N3

Molecular Weight

207.18 g/mol

IUPAC Name

5-(3,5-difluorophenyl)pyrazin-2-amine

InChI

InChI=1S/C10H7F2N3/c11-7-1-6(2-8(12)3-7)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15)

InChI Key

DPWOZNVQVBJLOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CN=C(C=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity (LogP) : The 3,5-difluorophenyl group increases LogP compared to the unsubstituted phenyl analog, enhancing membrane permeability but reducing aqueous solubility. This balance is critical for CNS-targeted drugs, where moderate lipophilicity is desirable .
  • Solubility : Fluorination reduces solubility relative to the phenyl analog but improves it compared to bulkier substituents like trifluoromethyl.
  • Steric Effects : The 3,5-difluoro substitution minimizes steric hindrance, allowing better target engagement compared to ortho-substituted analogs.

Patent and Formulation Insights

The European Patent Bulletin (2023) highlights the use of 3,5-difluorophenyl-containing compounds in solid forms for improved crystallinity and thermal stability. While the patent specifically references a piperazine-imidazolidine dione derivative, the emphasis on solid-state optimization underscores the broader applicability of this substituent in enhancing drug-like properties .

Q & A

Q. SAR Table :

DerivativeLogPIC₅₀ (μM)Metabolic Stability (t₁/₂, min)
3-Fluoro2.10.4535
3,5-Difluoro2.40.2858
3,4,5-Trifluoro2.80.1292

3D-QSAR Models : Build CoMFA/CoMSIA models to correlate electrostatic fields with activity .

What experimental controls are essential when testing this compound in cellular assays?

Level: Basic
Answer:

  • Negative Controls :
    • Solvent-only (e.g., DMSO < 0.1%).
    • Non-targeting siRNA or scrambled peptides.
  • Positive Controls :
    • Known inhibitors (e.g., staurosporine for kinase assays).
  • Viability Normalization : Use resazurin or MTT assays to rule out cytotoxicity .
  • Batch Consistency : Characterize compound purity before each assay (HPLC > 95%) .

How can researchers reconcile conflicting computational predictions and experimental results for this compound’s reactivity?

Level: Advanced
Answer:

Error Analysis in DFT :

  • Compare B3LYP vs. M06-2X functionals; the latter better captures dispersion forces in fluorinated systems .
  • Include solvent effects (PCM model for DMF).

Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates (e.g., amination kinetics) and validate transition-state predictions .

Machine Learning : Train models on historical data to predict outliers (e.g., CatBoost or Random Forest classifiers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.